molecular formula C14H10FN3O2 B15217456 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1708178-75-9

2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B15217456
CAS No.: 1708178-75-9
M. Wt: 271.25 g/mol
InChI Key: YWQPYFOLIKAWBJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 3-fluorophenyl group at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-fluorobenzaldehyde, the compound can be synthesized via a multi-step process involving the formation of intermediate compounds, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition.

    Pyrrolopyrazine derivatives: These compounds exhibit a range of biological activities, such as antimicrobial and antitumor properties.

Uniqueness

2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1708178-75-9

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H10FN3O2/c1-20-14-13-11(8-19)12(17-18(13)6-5-16-14)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

YWQPYFOLIKAWBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=C(C(=N2)C3=CC(=CC=C3)F)C=O

Origin of Product

United States

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